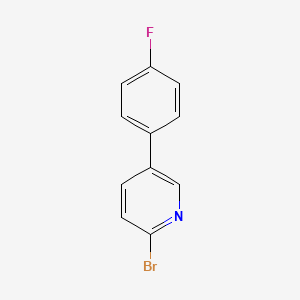

2-Bromo-5-(4-fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZSJTIJQVUACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671761 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868254-43-7 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 4 Fluorophenyl Pyridine and Analogues

Precursor Synthesis and Halogenation Strategies

The initial step in the synthesis of 2-bromo-5-(4-fluorophenyl)pyridine involves the preparation of appropriately halogenated pyridine (B92270) intermediates. This section details the common strategies for obtaining these crucial precursors.

Synthesis of Halogenated Pyridine Intermediates (e.g., Dibromopyridines)

A key precursor for the target molecule is 2,5-dibromopyridine (B19318). This intermediate can be synthesized through several established routes, often starting from 2-aminopyridine (B139424) or its derivatives.

One common method involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer-type reaction. In a typical procedure, 2-amino-5-bromopyridine is treated with sodium nitrite (B80452) in the presence of hydrobromic acid. Current time information in Bangalore, IN.orgsyn.org The reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide ion. Temperature control is critical during the diazotization step, typically maintained between 0 and 5°C to ensure the stability of the diazonium intermediate. Current time information in Bangalore, IN.

The table below summarizes a selection of synthetic methods for 2,5-dibromopyridine.

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 2-Amino-5-bromopyridine | HBr, Br₂, NaNO₂ | 0-5°C | - | Current time information in Bangalore, IN. |

| 2-Aminopyridine | Acetic anhydride, Br₂ | Reflux, then 45-55°C | - | nih.gov |

| 2-Amino-5-bromopyridine | HBr, CuBr, NaNO₂ | -5 to 15°C | 55-64% | nih.govnih.gov |

| 2-Aminopyridine | NBS, then Br₂/HBr/NaNO₂ | - | ~83% | mdpi.com |

Introduction of Fluorophenyl Moiety via Arylation of Halogenated Benzenes

The introduction of the 4-fluorophenyl group is a critical step in the synthesis of various complex aromatic compounds. While not a direct precursor synthesis for this compound, the principles of arylating halogenated benzenes are relevant. Generally, this involves electrophilic aromatic substitution reactions on fluorobenzene (B45895) or nucleophilic aromatic substitution on dihalobenzenes. However, for the specific target compound, the 4-fluorophenyl moiety is typically introduced via a cross-coupling reaction, as detailed in the following sections. Benzene (B151609) derivatives are a broad class of organic compounds with diverse applications in pharmaceuticals and material science, and their synthesis often involves the strategic introduction of functional groups like fluorine. nih.govethz.ch

Transition Metal-Catalyzed Cross-Coupling Reactions

The cornerstone for constructing the C-C bond between the pyridine and fluorophenyl rings is the transition metal-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being the most prominent.

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of this compound, this involves the reaction of 2,5-dibromopyridine with 4-fluorophenylboronic acid. The differing reactivity of the bromine atoms on the pyridine ring can often be exploited for selective coupling.

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which consists of a palladium precursor and a supporting ligand. libretexts.org Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. ethz.ch Bulky and electron-rich phosphine ligands have been shown to be particularly effective for the coupling of heteroaryl halides. nih.gov

Several classes of palladium-phosphine complexes have proven successful in the synthesis of 2-arylpyridines. researchgate.netclaremont.edu Dialkylbiaryl phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), are known to form highly active catalysts that can facilitate challenging couplings, including those involving heteroaryl chlorides. nih.govclaremont.edu These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Another commonly used and effective catalyst is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is often employed for the coupling of heteroaryl systems. nih.govclaremont.edu

The choice of ligand can significantly influence the outcome of the reaction, including yield and selectivity. nih.gov For instance, in the coupling of di-halogenated substrates, the ligand can control which halogen undergoes reaction first.

Below is a table of common palladium-phosphine catalyst systems used in Suzuki-Miyaura cross-coupling reactions.

| Palladium Precursor | Ligand | Common Name/Type | Application | Reference |

| Pd(OAc)₂ | SPhos | Buchwald Ligand | Heteroaryl couplings | nih.gov |

| Pd₂(dba)₃ | RuPhos | Buchwald Ligand | Heteroaryl couplings | claremont.edu |

| PdCl₂ | dppf | Ferrocene-based | Heteroaryl couplings | nih.govclaremont.edu |

| Pd(PPh₃)₄ | PPh₃ | Tetrakis(triphenylphosphine)palladium(0) | General couplings | mdpi.comnih.gov |

The optimization of reaction conditions is critical for achieving high yields and purity in the Suzuki-Miyaura cross-coupling. Key parameters include the choice of solvent, base, and reaction temperature.

Solvents: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane, toluene, and dimethylformamide (DMF). mdpi.comnih.govresearchgate.net The presence of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step. nih.gov

Bases: An appropriate base is essential for the activation of the organoboron species. Inorganic bases are most commonly used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequent choices. mdpi.comnih.gov The strength and solubility of the base can impact the reaction rate and yield.

Temperature: The reaction temperature is another crucial variable. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings of heteroaryl halides require elevated temperatures, typically ranging from 70°C to 110°C, to achieve a reasonable reaction rate. mdpi.comnih.govresearchgate.net

The table below provides an overview of typical reaction conditions for Suzuki-Miyaura couplings involving aryl bromides.

Regioselectivity Considerations in Pyridine Cross-Couplings

The synthesis of specifically substituted pyridines, such as this compound, via cross-coupling reactions with polyhalogenated precursors is critically dependent on controlling the regioselectivity of the reaction. For dihalogenated pyridines, the site of coupling is governed by a combination of electronic effects, carbon-halogen bond dissociation energies (BDEs), and reaction parameters including the catalyst, ligands, and solvents. nih.govnih.govacs.orgnih.gov

In the case of dihalopyridines, halides positioned at the C2 and C4 positions are generally more reactive than those at the C3 position due to the electronic properties of the pyridine ring, where the C2 and C4 carbons are more electrophilic. nih.govnih.gov Theoretical calculations have shown that for various dichloropyridines, the C2-Cl bond possesses the lowest BDE, which often leads to preferential oxidative addition at this position. nih.gov Consequently, in Suzuki cross-coupling reactions involving substrates like 2,4-dibromopyridine (B189624), the coupling typically occurs selectively at the C2-position. researchgate.net

However, this inherent selectivity can be manipulated. For instance, the regiochemical outcome of Suzuki and Kumada couplings with 2,4-dibromopyridine has been shown to be dependent on the ratio of the phosphine ligand to the palladium catalyst. nih.gov While conventional C2-selectivity is observed with higher ligand-to-metal ratios (e.g., PPh₃:Pd(OAc)₂ ≥3:1), atypical C4-selectivity can be achieved with lower ratios (≤2.5:1). nih.gov This demonstrates that the choice of ligand and its concentration are powerful tools for directing the reaction to a less intrinsically reactive site. A predictive model for regioselectivity considers both the BDE and Frontier Molecular Orbital (FMO) interactions, specifically the interaction between the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO of the PdL₂ catalyst. acs.org

Table 1: Factors Influencing Regioselectivity in Pyridine Cross-Coupling

| Factor | Influence on Regioselectivity | Typical Outcome (e.g., 2,4-Dihalopyridine) |

|---|---|---|

| Electronic Effects | The electron-deficient nature of the pyridine ring makes C2 and C4 positions more electrophilic and susceptible to oxidative addition. nih.govnih.gov | Preferential coupling at C2 or C4 over C3. |

| Bond Dissociation Energy (BDE) | The C-X bond with the lower BDE is typically more reactive. For many dihalopyridines, the C2-X bond is the weakest. nih.gov | Selective coupling at the C2 position. |

| Catalyst/Ligand System | The nature and stoichiometry of the palladium catalyst and phosphine ligand can override inherent electronic preferences. nih.govnih.gov | Can be tuned to achieve either C2 or C4 selectivity. |

| Reaction Conditions | Solvent, temperature, and base can also play a role in determining the site of coupling. researchgate.net | May subtly or significantly alter the regiochemical outcome. |

Stille Coupling and Other Organometallic Cross-Coupling Approaches

While the Suzuki coupling is a dominant method, the Stille coupling offers a potent and versatile alternative for the formation of C-C bonds in the synthesis of arylpyridines. organic-chemistry.org The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of organostannanes is their stability to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org This methodology has a broad scope, tolerating a wide array of functional groups on both coupling partners. wikipedia.orglibretexts.org For the synthesis of this compound, a Stille coupling could be envisioned between 2,5-dibromopyridine and a (4-fluorophenyl)stannane reagent. The primary drawback of this method is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Beyond Stille coupling, other organometallic reagents are employed in similar cross-coupling strategies. Organozinc reagents, for instance, can undergo palladium-catalyzed cross-coupling with aryl halides. capes.gov.brnih.govuni-muenchen.de These reactions are often highly efficient and can tolerate various functional groups. The transmetalation of functionalized organozinc reagents to a palladium center followed by reductive elimination provides a robust pathway to the desired biaryl structures. uni-muenchen.de

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the premier method for introducing alkyne functionalities into aromatic and heteroaromatic rings. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of pyridine chemistry, the Sonogashira reaction has been successfully applied to functionalize bromopyridines. For example, studies have detailed the palladium-catalyzed coupling of 2-amino-3-bromopyridines with various terminal alkynes, achieving moderate to excellent yields. scirp.orgresearchgate.net This demonstrates the viability of using a Sonogashira coupling to attach an alkynyl group to the 2-bromo-5-arylpyridine scaffold, which could then serve as a versatile handle for further synthetic transformations.

Table 2: Comparison of Key Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Low toxicity of reagents; high functional group tolerance. youtube.com | Potential for side reactions; base required. youtube.com |

| Stille Coupling | Organostannane | Aryl/Vinyl Halide or Triflate | Air and moisture stable reagents; broad scope. organic-chemistry.orgwikipedia.org | High toxicity of tin reagents; purification challenges. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Mild reaction conditions; direct introduction of alkynes. wikipedia.org | Requires a copper co-catalyst in traditional methods. wikipedia.org |

| Negishi Coupling (Organozinc) | Organozinc | Aryl/Vinyl Halide | High reactivity and functional group tolerance. uni-muenchen.de | Reagents can be moisture-sensitive. |

Alternative C-C Bond Formation Methods

Grignard Reagent-Mediated Transformations

Grignard reagents represent a classical yet powerful tool for C-C bond formation in pyridine synthesis. A common strategy involves the reaction of a Grignard reagent with a pyridine N-oxide. organic-chemistry.orgrsc.org This approach typically results in the regioselective addition of the Grignard reagent to the C2 position of the pyridine ring. organic-chemistry.org The initial adduct can then be treated, for example with acetic anhydride, to yield the 2-substituted pyridine. organic-chemistry.org This method provides a direct route to installing aryl or alkyl groups onto the pyridine core. rsc.orgdiva-portal.org

Furthermore, recent advancements have enabled the catalytic enantioselective dearomative alkylation of pyridinium (B92312) ions using Grignard reagents. nih.gov This copper-catalyzed methodology allows for the direct synthesis of chiral dihydro-4-pyridones from in situ-formed N-acylpyridinium salts, showcasing the expanding utility of Grignard reagents in modern heterocyclic chemistry. nih.gov

C-H Functionalization Strategies (e.g., Direct Arylation)

In a move towards more atom-economical and sustainable synthesis, direct C-H functionalization has emerged as a compelling alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This approach involves the direct formation of a C-C bond by activating a C-H bond on one of the coupling partners.

For pyridine systems, direct arylation of pyridine N-oxides has proven to be a particularly effective strategy. acs.org This palladium-catalyzed reaction circumvents the need for often unstable 2-pyridyl organometallic reagents and can proceed in high yield with a wide range of aryl bromides. acs.org The resulting 2-arylpyridine N-oxides can be readily reduced to the corresponding free pyridines. The direct arylation of simple arenes with aryl bromides has also been achieved through synergistic palladium and silver catalysis, where the silver complex is proposed to facilitate the C-H bond cleavage. escholarship.orgnih.gov These methods represent a significant step forward in the efficient construction of biaryl compounds like this compound. nih.gov

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The synthesis of complex substituted pyridines often necessitates multi-step sequences and the strategic use of protecting groups. acs.org Multi-component reactions (MCRs) offer an efficient pathway, allowing for the construction of highly substituted pyridine rings from simple, readily available acyclic precursors in a single pot. acs.orgacsgcipr.org

In many synthetic routes, the pyridine nitrogen itself can interfere with desired transformations or be susceptible to unwanted side reactions. Therefore, temporary protection of the nitrogen atom is a common and crucial tactic. One method is the formation of a pyridine N-oxide, which not only protects the nitrogen but also activates the ring for certain nucleophilic additions or direct arylations. researchgate.netresearchgate.net The N-oxide can be removed later in the sequence to regenerate the pyridine.

Stepwise Functionalization of Pyridine Rings

The synthesis of this compound and related structures is typically achieved through the sequential introduction of substituents onto a pyridine scaffold. This stepwise approach allows for the controlled construction of the target molecule. Common strategies involve metal-catalyzed cross-coupling reactions and the functionalization of pre-substituted pyridine rings.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic approach. For instance, the Suzuki coupling reaction can be used to form the carbon-carbon bond between the pyridine ring and the fluorophenyl group. sigmaaldrich.com A common route involves the reaction of a dihalogenated pyridine, such as 2,5-dibromopyridine, with a suitable organoboron reagent, like (4-fluorophenyl)boronic acid. The regioselectivity of this reaction is a critical factor, often favoring substitution at the more reactive position.

Another key strategy is the direct C-H bond functionalization of a pyridine ring that already bears one of the desired substituents. researchgate.net This method avoids the need for pre-halogenation of the pyridine ring. For example, a 2-arylpyridine could undergo a directed C-H bromination at the 5-position. The use of pyridine N-oxides can also be employed to alter the reactivity and regioselectivity of the pyridine ring, often directing functionalization to the C2 position. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines. organic-chemistry.org

Below is a table summarizing representative reactions for the stepwise functionalization of pyridine rings.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reaction Type |

| 2,5-Dibromopyridine | (4-fluorophenyl)boronic acid, Base | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound | Suzuki Coupling |

| 2-Arylpyridine | N-Bromosuccinimide (NBS) | Peroxide initiator or light | 2-Aryl-5-bromopyridine | Radical Bromination |

| Pyridine N-oxide | Grignard Reagent (R-MgX) | 1. THF, RT; 2. Ac₂O, 120°C | 2-Substituted Pyridine | Grignard Addition/Rearrangement organic-chemistry.org |

| 4-Arylpyridine | Various coupling partners | Pd catalyst, 1,4-migration | C3-Functionalized 4-arylpyridine | C-H Bond Functionalization researchgate.net |

Chemical Reactivity and Advanced Transformations of 2 Bromo 5 4 Fluorophenyl Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is the most reactive site for many chemical transformations. Its reactivity is primarily governed by the electron-deficient nature of the pyridine ring, which facilitates both metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed C-Br Bond Activation Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C-Br bond in 2-bromo-5-(4-fluorophenyl)pyridine is particularly amenable to this type of activation. rsc.org The general mechanism for these transformations involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron, organotin, or organozinc reagent) and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

The efficiency and selectivity of these reactions are influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, is a widely employed method for the arylation of 2-halopyridines. mdpi.com

Recent advancements have also focused on direct arylation reactions, which bypass the need for pre-functionalized coupling partners. acs.org In the context of pyridine N-oxides, direct arylation at the 2-position with aryl bromides has been achieved with high regioselectivity. acs.org This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling methods. acs.org

Nucleophilic Displacement and Reductive Processes

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes the bromine substituent susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com This reactivity is further enhanced by the presence of the electron-withdrawing nitrogen atom. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net

The reactivity of 2-halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluoro derivatives often being more reactive than their bromo counterparts. researchgate.net However, the presence of activating groups on the pyridine ring can significantly impact the reaction rate. researchgate.net

Reductive dehalogenation of the C-Br bond can also be achieved using various reducing agents, such as catalytic hydrogenation or treatment with specific metal hydrides. This transformation provides a route to the corresponding 5-(4-fluorophenyl)pyridine.

Reactivity of the Fluorophenyl Moiety

The 4-fluorophenyl group introduces another layer of chemical reactivity to the molecule, primarily through the electronic influence of the fluorine atom and the potential for further functionalization of the aromatic ring.

Influence of Fluorine on Aromatic Reactivity and Electronic Properties

The fluorine atom is the most electronegative element, and its presence on the phenyl ring has a profound impact on the molecule's electronic properties. mdpi.com It exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination of effects deactivates the aromatic ring towards electrophilic substitution while also influencing the regioselectivity of such reactions.

The strong carbon-fluorine bond is generally unreactive towards nucleophilic displacement under standard conditions. stackexchange.com However, the electronic perturbation caused by the fluorine atom can affect the reactivity of other positions on the phenyl ring. For instance, the introduction of a fluorine atom can alter the lipophilicity and metabolic stability of a molecule, which are important considerations in medicinal chemistry. nih.gov

Potential for Further Functionalization on the Fluorophenyl Ring

Alternatively, directed ortho-metalation (DoM) strategies could be employed to achieve regioselective functionalization. This involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific position on the aromatic ring, followed by quenching with an electrophile.

Pyridine Ring Functionalization and Derivatization

The pyridine ring itself is a versatile scaffold for a variety of chemical modifications. eurekaselect.com Its electron-deficient character makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. youtube.com

One common derivatization is the formation of pyridine N-oxides. acs.org Oxidation of the pyridine nitrogen atom with reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. This transformation alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to electrophilic attack and facilitating certain nucleophilic substitution reactions. acs.org

Furthermore, the pyridine ring can participate in C-H activation reactions, allowing for the direct introduction of functional groups without the need for pre-installed leaving groups. rsc.org Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of pyridines. rsc.orgnih.gov

Regioselective Functionalization at Different Positions

The structure of this compound offers multiple sites for regioselective reactions. The pyridine nitrogen, the bromine-bearing carbon, and the carbons of the fluorophenyl ring can all be targeted for functionalization.

Directed lithiation is a powerful strategy for achieving regioselective functionalization. For instance, in related heterocyclic systems like thiophene, successive direct lithiations have been used to introduce various functional groups at specific positions. mdpi.com This approach often involves the use of a directing group to guide the lithiation to a particular site. mdpi.com In the context of 2-aryl-N-heteroarenes, boron-mediated C-H functionalization has emerged as an efficient method for regioselective modification, particularly at the ortho-position of the aryl group. chalmers.se This method proceeds through an azaaryl BF2 complex, allowing for the introduction of various functional groups. chalmers.se

The bromine atom at the 2-position is a key handle for cross-coupling reactions. For example, Suzuki coupling reactions can be employed to introduce new aryl or alkyl groups at this position. This is a common strategy for building more complex molecules from simpler halogenated precursors.

Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electron-deficient. stackexchange.comyoutube.comyoutube.com The bromine atom at the C-2 position serves as a good leaving group in these reactions.

The mechanism of SNAr on pyridines typically involves the addition of a nucleophile to form a high-energy anionic intermediate, followed by the elimination of the leaving group. stackexchange.com The stability of this intermediate is crucial and is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for substitution at the 2- and 4-positions. stackexchange.com While the fluorine atom on the phenyl ring is generally less reactive as a leaving group in nucleophilic aromatic substitution compared to bromine, its electron-withdrawing nature can influence the reactivity of the pyridine ring.

In studies of related 2-substituted N-methylpyridinium ions, the reactivity order for nucleophilic aromatic substitution does not always follow the typical "element effect" (F > Cl ≈ Br > I). nih.gov Instead, the rate-determining step can be the deprotonation of the addition intermediate, leading to a different reactivity pattern. nih.gov

Precursor for Complex Organic Scaffolds

The reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate organic structures, including substituted bipyridines and polyaryl systems.

Synthesis of Substituted Bipyridines and Other Heterocycles

Substituted 2,2'-bipyridines are important ligands in coordination chemistry and have applications in catalysis and materials science. organic-chemistry.org this compound can be used as a key building block for synthesizing such compounds through various cross-coupling reactions.

A modified Negishi cross-coupling reaction using tetrakis(triphenylphosphine)palladium(0) as a catalyst provides an efficient method for the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines. organic-chemistry.orgresearchgate.net This method is tolerant of various functional groups and allows for the creation of a diverse range of bipyridine structures. organic-chemistry.org Stille coupling, which involves the reaction of an organotin compound with an organic halide, is another route to bipyridines, although the toxicity of organotin reagents is a drawback. mdpi.comresearchgate.net Homocoupling reactions, such as those promoted by nickel catalysts, can also be employed to synthesize symmetrical bipyridines. mdpi.com

The functionalization of the bipyridine core can be further extended. For example, amino-functionalized 2,2'-bipyridines can be prepared and subsequently transformed into other valuable derivatives. researchgate.net

Construction of Polyaryl Systems

The bromine atom on this compound serves as a convenient handle for the construction of polyaryl systems through sequential cross-coupling reactions. These reactions allow for the step-wise addition of different aryl groups, leading to complex, multi-ring structures.

For instance, after a first cross-coupling reaction at the 2-position of the pyridine ring, further functionalization can be carried out on the newly introduced aryl group or on the existing 4-fluorophenyl substituent. This iterative approach enables the synthesis of a wide variety of polycyclic aromatic compounds with tailored electronic and steric properties. The development of efficient and regioselective cross-coupling methodologies is crucial for the successful synthesis of these complex architectures.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 4 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule. For 2-Bromo-5-(4-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The pyridine (B92270) ring protons would typically appear at lower field (higher ppm) compared to the phenyl ring protons due to the electron-withdrawing effect of the nitrogen atom.

The expected signals and their multiplicities would be:

A doublet for the proton at position 3 of the pyridine ring, coupled to the proton at position 4.

A doublet of doublets for the proton at position 4, coupled to the protons at positions 3 and 6.

A doublet for the proton at position 6, coupled to the proton at position 4.

The protons on the 4-fluorophenyl ring would likely appear as two sets of signals, each integrating to two protons, due to the symmetry of the para-substituted ring. These would present as a pair of doublets or a more complex multiplet due to coupling with each other and with the fluorine atom.

Interactive Data Table: Predicted ¹H NMR Signals

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine H-3 | Downfield | Doublet (d) | ~8-9 Hz |

| Pyridine H-4 | Downfield | Doublet of Doublets (dd) | ~8-9 Hz, ~2-3 Hz |

| Pyridine H-6 | Most Downfield | Doublet (d) | ~2-3 Hz |

| Phenyl H-2', H-6' | Upfield relative to pyridine | Doublet of Doublets (dd) or Multiplet (m) | ~8-9 Hz (H-H), ~5-6 Hz (H-F) |

| Phenyl H-3', H-5' | Upfield relative to pyridine | Triplet or Multiplet (m) | ~8-9 Hz (H-H), ~8-9 Hz (H-F) |

Note: The exact chemical shifts and coupling constants require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 11 carbon atoms of this compound are expected to be chemically non-equivalent and thus produce distinct signals. The carbon attached to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the fluorine (C-4') will show a characteristic large coupling constant (¹JCF).

Interactive Data Table: Predicted ¹³C NMR Signals

| Carbon Position | Predicted Chemical Shift (ppm) | Expected Coupling to ¹⁹F |

| Pyridine C-2 | ~140-150 | No |

| Pyridine C-3 | ~120-130 | No |

| Pyridine C-4 | ~135-145 | No |

| Pyridine C-5 | ~130-140 | No |

| Pyridine C-6 | ~150-160 | No |

| Phenyl C-1' | ~130-140 | Yes (small) |

| Phenyl C-2', C-6' | ~128-135 | Yes (small) |

| Phenyl C-3', C-5' | ~115-120 | Yes (small) |

| Phenyl C-4' | ~160-165 | Yes (large, ¹JCF) |

Note: The exact chemical shifts require experimental determination.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. It will likely appear as a multiplet due to coupling with the adjacent protons on the phenyl ring.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While applicable, detailed conformational analysis using advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound is not commonly reported in readily accessible literature. Such studies could, however, provide valuable information on the through-space proximity of protons and the preferred rotational orientation (dihedral angle) between the pyridine and the fluorophenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₇BrFN). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Data Table: Predicted HRMS Data

| Ion | Elemental Formula | Calculated Exact Mass |

| [M]⁺ (for ⁷⁹Br) | C₁₁H₇⁷⁹BrFN | 250.9797 |

| [M]⁺ (for ⁸¹Br) | C₁₁H₇⁸¹BrFN | 252.9776 |

Note: The calculated exact masses are based on the most abundant isotopes.

Based on a comprehensive search of available scientific literature, the specific experimental data required to generate an article on the advanced spectroscopic and structural elucidation of this compound is not publicly available.

Detailed information regarding the mass spectrometry fragmentation pattern and single-crystal X-ray diffraction (SC-XRD) analysis for the compound "this compound" has not been found in the searched academic papers and crystallographic databases. Consequently, a scientifically accurate article that adheres to the strict outline provided—covering fragmentation analysis, solid-state geometry, bond lengths and angles, crystal packing, and specific non-covalent interactions—cannot be constructed.

The generation of such an article requires access to primary research data from mass spectrometry and SC-XRD experiments performed on this specific molecule. Without this foundational data, any attempt to provide the requested in-depth analysis and data tables would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be completed:

Single Crystal X-ray Diffraction (SC-XRD)

Investigation of Crystal Packing and Intermolecular Non-Covalent Interactions

Halogen Bonding Interactions

Should the relevant experimental data for this compound be published and become accessible, the requested article can be generated.

Pi-Stacking Interactions

There is currently no published crystallographic data for this compound that would definitively describe the presence or absence of pi-stacking interactions in its solid-state structure. The arrangement of molecules in the crystal lattice, including the potential for parallel or offset stacking of the aromatic rings, remains uncharacterized.

In related halogenated phenylpyridine compounds, the nature of intermolecular interactions can vary significantly based on the specific substituents and their positions. For instance, studies on some substituted biphenyl-pyridine systems have shown evidence of head-to-tail π-stacking. researchgate.net The presence of both an electron-withdrawing bromine atom and a fluorine atom on the different aromatic rings of this compound could influence the electrostatic potential of the π-systems, potentially leading to specific stacking arrangements. Theoretical investigations into related systems, such as substituted pyridinium (B92312) ions, suggest that electron-donating and electron-withdrawing groups can modulate the strength of π-π stacking interactions. nih.gov However, without experimental data or specific computational modeling for this compound, any discussion of pi-stacking remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes

A detailed vibrational analysis of this compound through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is not available in the current body of scientific literature. While general spectral regions for vibrations of substituted pyridine and benzene (B151609) rings are known, a specific assignment of the vibrational modes for this particular compound has not been reported.

For related molecules, such as 2-amino-5-chloropyridine (B124133) and 4-phenylpyridine, vibrational analyses have been conducted. core.ac.ukorientjchem.orgscispace.com These studies, often supported by computational methods like Density Functional Theory (DFT), provide insights into the characteristic frequencies of C-H, C-N, C-C, and C-halogen stretching and bending modes. For example, in studies of similar compounds, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while ring stretching modes appear in the 1600-1400 cm⁻¹ range. The C-Br and C-F stretching vibrations would be expected at lower frequencies.

A comprehensive analysis for this compound would require experimental FT-IR and Raman spectra, which could then be correlated with theoretical calculations to assign the specific vibrational modes to the corresponding molecular motions. This would allow for a detailed understanding of the molecule's vibrational behavior.

Table of Expected Vibrational Regions for Functional Groups in this compound (General Approximations)

| Functional Group | Approximate Vibrational Frequency Range (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=C/C=N (Aromatic Rings) | 1600 - 1400 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Br | 700 - 500 | Stretching |

| Aromatic C-H | 900 - 675 | Out-of-plane Bending |

This table is a generalized approximation based on characteristic vibrational frequencies of related functional groups and does not represent experimentally verified data for this compound.

Computational and Theoretical Investigations of 2 Bromo 5 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy and density, from which numerous molecular properties can be derived. For a molecule like 2-Bromo-5-(4-fluorophenyl)pyridine, DFT studies typically employ hybrid functionals, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to ensure reliable predictions.

Geometry Optimization and Conformational Analysis

In a closely related molecule, 2-fluoro-5-(4-fluorophenyl)pyridine, X-ray crystallography revealed that the dihedral angle between the two aromatic rings is 37.93(5)°. nih.govresearchgate.net This significant twist from planarity is a result of steric hindrance between the ortho-hydrogens of the two rings. A similar non-planar conformation is expected for this compound. The optimization process also yields precise bond lengths and angles.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous structures. ajchem-a.com)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-Br | 1.885 | C-N-C | 117.5 |

| C-F | 1.350 | C-C-Br | 121.0 |

| C-C (Pyridine) | 1.390 | C-C-F | 118.5 |

| C-N (Pyridine) | 1.340 | C-C-C (Pyridine) | 119.0 |

| C-C (Phenyl) | 1.395 | C-C-C (Phenyl) | 120.0 |

| C-C (Inter-ring) | 1.485 | Py-C-C-Ph (Dihedral) | ~38.0 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. scirp.orgmdpi.com

For a structural analog, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations determined a HOMO-LUMO gap of 4.343 eV. iucr.org In another similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the gap was calculated to be 4.4815 eV. ajchem-a.com Based on these analogs, this compound is expected to have a significant HOMO-LUMO gap, indicating good kinetic stability. The HOMO is typically localized over the more electron-rich phenyl ring, while the LUMO is distributed across the electron-accepting pyridine (B92270) system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Table 2: Predicted FMO Energies and Reactivity Indices (Note: Data based on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.2408 |

| Electronegativity (χ) | 4.3336 |

| Electrophilicity Index (ω) | 4.1912 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent near-zero or neutral potential. iucr.orgnih.gov

For this compound, the MEP map is expected to show the most negative potential (red) localized around the electronegative nitrogen atom of the pyridine ring, making it the primary site for electrophilic interaction. The fluorine atom would also contribute to a negative potential region. In contrast, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), and the regions around the carbon and bromine atoms would show varying degrees of potential. ajchem-a.comscispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Spectroscopic Property Prediction

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. ajchem-a.comscirp.org For this compound, characteristic vibrational modes would include C-H stretching in the aromatic rings (~3100-3000 cm-1), C=C and C=N ring stretching modes (~1600-1400 cm-1), the C-F stretching mode (~1250-1100 cm-1), and the C-Br stretching mode (typically below 700 cm-1).

Table 3: Predicted Vibrational Frequencies and Assignments (Note: These are representative values and assignments based on DFT studies of similar aromatic compounds. ajchem-a.com)

| Predicted Frequency (cm-1) | Assignment (Vibrational Mode) |

|---|---|

| 3105 | Aromatic C-H Stretch |

| 1610 | Aromatic C=C Stretch |

| 1585 | Pyridine Ring Stretch (C=N, C=C) |

| 1230 | C-F Stretch |

| 1150 | In-plane C-H Bending |

| 840 | Out-of-plane C-H Bending |

| 650 | C-Br Stretch |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., 1H, 13C) is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculated chemical shifts are referenced against a standard compound like Tetramethylsilane (TMS) to compare with experimental spectra. This allows for the unambiguous assignment of signals to specific atoms in the molecule, aiding in structural elucidation.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for dissecting complex reaction mechanisms. For a molecule like this compound, which is often synthesized via cross-coupling reactions, understanding the intricate steps of the catalytic cycle is crucial for optimizing reaction conditions and yields.

The formation of this compound and its derivatives frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com Computational studies are pivotal in elucidating the mechanisms of these reactions. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling, which would be applicable here, involves a sequence of fundamental steps centered on a palladium catalyst. youtube.com

The catalytic cycle typically begins with a palladium(0) species, often stabilized by phosphine (B1218219) ligands. youtube.com The first key step is the oxidative addition of the aryl halide, in this case, a 2-bromopyridine (B144113) derivative, to the Pd(0) complex. youtube.comillinois.edu This insertion of the palladium into the carbon-bromine (C-Br) bond is often the rate-determining step and results in a Pd(II) intermediate. illinois.edu Computational models indicate that the C-Br bond is weaker and more susceptible to oxidative addition than, for example, a C-Cl bond, making aryl bromides common starting materials for these couplings. illinois.edu

Following oxidative addition, the next step is transmetalation . In a Suzuki reaction, this involves the transfer of the organic group from an organoboron compound (e.g., (4-fluorophenyl)boronic acid) to the Pd(II) complex, displacing the halide. youtube.com This step is facilitated by a base.

The final step is reductive elimination , where the two organic fragments—the pyridine and the 4-fluorophenyl groups—are coupled to form the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The entire process is commonly drawn as a cycle, as the palladium catalyst is regenerated and participates in multiple turnovers. youtube.com

| Step | Description | Change in Pd Oxidation State | Reactants/Intermediates |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | 0 → +2 | Pd(0)Ln + Ar-X → Ar-Pd(II)(X)Ln |

| Transmetalation | An organic group is transferred from the organometallic coupling partner to the Pd(II) complex. | No Change | Ar-Pd(II)(X)Ln + Ar'-M → Ar-Pd(II)(Ar')Ln + M-X |

| Reductive Elimination | The two organic groups on the Pd(II) complex are coupled, forming a new C-C bond and regenerating the catalyst. | +2 → 0 | Ar-Pd(II)(Ar')Ln → Ar-Ar' + Pd(0)Ln |

This table outlines the generalized steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a primary method for synthesizing biaryl compounds. youtube.com

For the Suzuki coupling reaction, DFT calculations can be used to model the transition state for each step (oxidative addition, transmetalation, and reductive elimination). These calculations help identify the rate-limiting step of the catalytic cycle by finding the step with the highest energy barrier. illinois.edu The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the oxidative addition of a 2-bromopyridine derivative, the transition state would show the C-Br bond elongating while new Pd-C and Pd-Br bonds begin to form.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to correlate the structural features of a molecule with its physicochemical properties using mathematical models. These models, often built using data from computational chemistry, can predict properties for new or uncharacterized compounds.

Computational methods, particularly DFT, are highly effective for calculating a wide range of molecular descriptors for compounds like this compound. mdpi.comresearchgate.net These descriptors quantify various electronic and geometric aspects of the molecule.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces and a molecule's response to electromagnetic radiation.

DFT studies on related pyridine derivatives have successfully calculated these and other properties, providing insights into their chemical behavior. mdpi.comresearchgate.net

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility, intermolecular forces, and crystal packing. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Relates to refractive index and non-linear optical properties. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |

This table describes key physicochemical descriptors that can be predicted using computational methods and their relevance to the molecular properties.

Molecules that exhibit a strong, non-linear response to high-intensity light are said to have non-linear optical (NLO) properties. This is a field of significant interest for applications in telecommunications, optical computing, and photonics. Computational chemistry is a primary tool for predicting the NLO response of a molecule, which is governed by its hyperpolarizability (β). nih.gov

The NLO properties of organic molecules are often associated with a donor-π-acceptor (D-π-A) architecture. In this compound, the fluorophenyl group and the pyridine ring system can act as components of such a system, facilitating intramolecular charge transfer (ICT) upon electronic excitation, a key requirement for a significant NLO response. researchgate.netnih.gov

DFT calculations can compute the hyperpolarizability of a molecule. A crucial factor influencing NLO activity is the HOMO-LUMO energy gap (ΔE). nih.gov Generally, molecules with smaller HOMO-LUMO gaps are more polarizable and tend to exhibit larger hyperpolarizability values, indicating a stronger NLO response. nih.gov Computational studies on various organic chromophores have shown that modifying donor and acceptor groups can tune the HOMO-LUMO gap and optimize the NLO properties. nih.gov While specific NLO calculations for this compound are not documented in the search results, the methodology is well-established for analogous compounds. nih.gov

| Compound Type | HOMO-LUMO Gap (ΔE) Range (eV) | Typical NLO Response (Hyperpolarizability β) |

|---|---|---|

| Reference Chromophore (PYFR) | 3.291 | Lower |

| Derivatives with Strong Acceptors (PYFD1-PYFD7) | 1.585 - 2.074 | Significantly Higher |

This table presents example data from a DFT study on pyreno-based chromophores (PYFR, PYFD) to illustrate the inverse relationship between the HOMO-LUMO energy gap and the NLO response. nih.gov This principle is applicable to the analysis of this compound.

Applications of 2 Bromo 5 4 Fluorophenyl Pyridine in Advanced Chemical Synthesis and Materials Science

Building Block for Ligand and Catalyst Development

The presence of the bromine atom and the pyridine (B92270) nitrogen in 2-Bromo-5-(4-fluorophenyl)pyridine makes it an excellent precursor for the synthesis of various ligands, which are crucial components of catalysts and functional metal complexes.

Synthesis of Bipyridine and Terpyridine Ligands

Bipyridine and terpyridine moieties are fundamental components in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. nih.govwikipedia.org this compound serves as a key starting material in the synthesis of asymmetrically substituted bipyridine and terpyridine ligands.

Standard cross-coupling reactions, such as the Stille coupling, are employed to create new carbon-carbon bonds at the bromine-bearing position. researchgate.netmdpi.com For instance, the reaction of this compound with an organotin reagent containing another pyridine ring can yield a bipyridine ligand. Similarly, multi-step synthetic strategies, including condensation and cross-coupling reactions, can lead to the formation of more complex terpyridine structures. nih.govwikipedia.orgmdpi.com The fluorophenyl group in the resulting ligand can further modulate the electronic properties and solubility of the final metal complex.

| Coupling Reaction | Reactant with this compound | Product Type | Reference |

| Stille Coupling | 2-Trimethylstannylpyridine | Bipyridine | researchgate.net |

| Reductive Homocoupling | Hexa-n-butyldistannane | Bipyridine | researchgate.net |

| Kröhnke Synthesis | 2-Acetylpyridine and an aldehyde | Terpyridine | wikipedia.org |

Precursor for Organometallic Complexes and Catalysts (e.g., Palladacycles, Iridium Complexes)

The ligands derived from this compound are instrumental in the development of sophisticated organometallic complexes and catalysts. The nitrogen atom of the pyridine ring and other donor atoms in the ligand structure coordinate with metal centers to form stable complexes with specific geometries and reactivities. youtube.comyoutube.com

Palladacycles: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. chemicalbook.com While direct synthesis of palladacycles from this compound is a specialized area, the bipyridine and terpyridine ligands derived from it can be used to create well-defined palladium complexes. mdpi.com These complexes can act as catalysts or pre-catalysts in various transformations. Research has shown that the C-Br bond in 2-bromo-pyridine derivatives can be activated by a Pd(II) complex to form seven-membered palladacycles, indicating a pathway for creating novel catalytic structures. nih.gov

Iridium Complexes: Iridium complexes featuring phenylpyridine-type ligands have garnered significant attention for their applications in organic light-emitting diodes (OLEDs) due to their high phosphorescence quantum yields. nih.govnih.gov The 5-(4-fluorophenyl)pyridine moiety, obtained from the parent bromo-compound, can act as a cyclometalating ligand in the formation of highly efficient iridium(III) emitters. The fluorine substitution can be used to fine-tune the emission color and improve the volatility and stability of the resulting OLED devices. nih.gov

Scaffold for Advanced Functional Materials

The rigid and electronically tunable structure of this compound makes it an attractive scaffold for the construction of advanced functional materials with applications in optoelectronics and other fields. guidechem.com

Synthesis of Building Blocks for Optoelectronic Materials (e.g., Hole- and Electron-Transporting Moieties)

The performance of optoelectronic devices like OLEDs and perovskite solar cells (PSCs) is critically dependent on the efficiency of charge transport within the device. Molecules based on the 5-(4-fluorophenyl)pyridine core have been investigated for their potential as both hole-transporting materials (HTMs) and electron-transporting materials (ETMs). mdpi.comnih.govrsc.orgrsc.orgnih.govncu.edu.tw

Hole-Transporting Moieties: In PSCs, the HTM facilitates the efficient extraction of holes from the perovskite layer. researchgate.net The triphenylamine (B166846) and fluorene-based derivatives incorporating the 5-(4-fluorophenyl)pyridine unit can be synthesized to create HTMs with appropriate energy levels and good film-forming properties. mdpi.comgoogle.com The fluorophenyl group can enhance the stability and tune the HOMO (Highest Occupied Molecular Orbital) energy level for better alignment with the perovskite layer.

Electron-Transporting Moieties: In OLEDs, the ETM ensures the efficient injection and transport of electrons to the emissive layer. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the 5-(4-fluorophenyl)pyridine scaffold suitable for designing ETMs. rsc.org By incorporating this unit into larger conjugated systems, materials with high electron mobility can be achieved, leading to lower operating voltages and improved device efficiency.

| Material Type | Application | Key Feature | Representative Core Structures | References |

| Hole-Transporting Material (HTM) | Perovskite Solar Cells | Tunable HOMO level, good film-forming properties | Triphenylamine, Fluorene | mdpi.comresearchgate.netgoogle.com |

| Electron-Transporting Material (ETM) | OLEDs | High electron mobility, suitable LUMO level | Pyridine, Phenylpyridine | rsc.orgnih.gov |

Incorporation into Liquid Crystal Systems

The rod-like shape and polar nature of molecules derived from this compound suggest their potential for use in liquid crystal applications. While direct studies on the incorporation of this specific compound are not widely reported, the synthesis of liquid crystal systems from perbromofluoroaromatic precursors has been demonstrated. researchgate.net This suggests that the unique combination of a bromo-substituent for further functionalization and a fluorophenyl group for tuning intermolecular interactions could be advantageous in designing novel liquid crystalline materials. The rigid core structure is a desirable feature for creating the mesophases characteristic of liquid crystals.

Precursor for Polymer Monomers

The reactivity of the bromine atom in this compound allows for its potential use as a precursor for polymer monomers. Through various polymerization techniques, such as palladium-catalyzed cross-coupling polymerizations (e.g., Suzuki or Stille polycondensation), this compound could be incorporated into the main chain of a conjugated polymer. The resulting polymers would possess the electronic and photophysical properties of the 5-(4-fluorophenyl)pyridine unit, making them potentially suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. Further research is needed to explore the full potential of this compound in the synthesis of novel polymeric materials.

Intermediate in Complex Organic Molecule Synthesis

As a bifunctional molecule, this compound serves as a pivotal building block for the synthesis of more elaborate organic compounds. Its utility is primarily derived from the strategic placement of its functional groups, which allows for selective chemical transformations.

The presence of the 4-fluorophenyl group makes this compound an inherent component of fluorinated aromatic systems. The bromine atom on the pyridine ring acts as a versatile handle for introducing further molecular complexity. A primary application in this context is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In these reactions, the carbon-bromine bond is selectively activated by a palladium catalyst to form a new carbon-carbon bond with a suitable coupling partner, such as a boronic acid or ester. This methodology allows for the construction of complex biaryl and heteroaryl systems, which are common structural motifs in medicinal chemistry and materials science. For instance, coupling with various arylboronic acids can yield a diverse library of 5-aryl-2-(4-fluorophenyl)pyridine derivatives. The incorporation of fluorine is a key strategy in drug design, as it can enhance properties like metabolic stability and binding affinity.

The general versatility of related brominated pyridines as intermediates is well-documented. For example, compounds like 2-Bromo-5-fluoropyridine are used to synthesize various fluorinated biaryl compounds through similar cross-coupling strategies. sigmaaldrich.comchemicalbook.com This established reactivity pattern for bromo-pyridines underscores the potential of this compound as a precursor for a wide range of novel fluorinated aromatic molecules for research and development.

Table 1: Representative Coupling Reactions using Bromo-Pyridine Scaffolds

| Bromo-Pyridine Reactant | Coupling Partner | Reaction Type | Product Class |

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Suzuki Coupling | 5-Fluoro-2-phenylpyridine (B1391113) sigmaaldrich.com |

| 2-Bromo-5-fluoropyridine | p-Tolylboronic acid | Suzuki Coupling | 5-Fluoro-2-(p-tolyl)pyridine sigmaaldrich.com |

| 2-Bromo-4-fluoropyridine | 1,2-Ethynylbenzene | Sonogashira Coupling | Bis(pyridine) Ligand Precursor ossila.com |

This table illustrates common reactions for related bromo-pyridine compounds, highlighting their role as versatile building blocks.

While direct use of this compound itself as a halogenating reagent is not prominently described, its structural motifs are relevant to the design of precursors for such reagents. The development of new halogenating agents often involves creating complex organic structures that can selectively deliver a halogen atom to a substrate.

A relevant example from the literature involves the synthesis of bis(pyridine) ligands from a related compound, 2-bromo-4-fluoropyridine. ossila.com These synthesized ligands are capable of stabilizing an iodine cation through the formation of a [N−I−N]+ halogen bond. ossila.com This complex then functions as an effective halogenating reagent. This strategy highlights how halogenated pyridines can serve as foundational building blocks for more sophisticated chemical tools. The design principle involves using the pyridine nitrogen atoms to coordinate and activate a halogen, a role for which derivatives of this compound could potentially be adapted.

The field of selective halogenation is critical in organic synthesis, particularly for the late-stage functionalization of complex molecules like pharmaceuticals. nih.gov The development of reagents that can precisely halogenate specific positions on a molecule is an ongoing area of research. nih.gov While a direct role for this compound is not established, its structure is consistent with the types of building blocks used to create these advanced reagents. ossila.com

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary focus of future research will be the creation of synthetic routes to 2-Bromo-5-(4-fluorophenyl)pyridine that are not only high-yielding but also environmentally benign and economically viable. This involves a departure from traditional synthetic methods that often rely on harsh conditions, stoichiometric reagents, and hazardous organic solvents.

Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Reactions)

The principles of green chemistry offer a framework for developing more sustainable chemical processes. researchgate.net For the synthesis of this compound and its derivatives, future research will likely explore reactions in alternative media. Aqueous media, for instance, is an attractive solvent due to its low cost, non-flammability, and low toxicity. Research into ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous isopropanol (B130326) or even in neat water extract of banana (WEB) at room temperature has shown promise for the synthesis of aryl-substituted pyridines. researchgate.netrsc.org These methods, if adapted for the synthesis of this compound, could significantly reduce the environmental impact of its production.

Solvent-free, or solid-state, reactions represent another frontier in green chemistry. researchgate.net By eliminating the solvent altogether, these methods can minimize waste, reduce reaction times, and simplify purification processes. Research into solventless aldol (B89426) and Michael addition reactions for the synthesis of substituted pyridines has demonstrated the feasibility of this approach. researchgate.net Future work could investigate the application of similar solvent-free methodologies to the key bond-forming steps in the synthesis of this compound.

Photoredox or Electro-organic Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govnih.gov For a molecule like this compound, photoredox catalysis could open up new avenues for its synthesis and functionalization. For example, photoredox-mediated C-H arylation could be explored as a direct method to introduce the 4-fluorophenyl group onto a 2-bromopyridine (B144113) scaffold. nih.govrsc.org Furthermore, the generation of pyridinyl radicals via photoredox catalysis could allow for novel coupling reactions that are not accessible through traditional methods. acs.orgresearchgate.net

Electro-organic synthesis offers another sustainable alternative to conventional redox chemistry by using electricity to drive chemical reactions. nih.govuni-mainz.de This approach can often be performed at room temperature and without the need for stoichiometric oxidizing or reducing agents, thus minimizing waste. uni-mainz.de The electrochemical synthesis of bipyridines has been reported, suggesting that similar strategies could be developed for the coupling steps in the synthesis of this compound. mdpi.com The future of electro-organic synthesis in drug discovery and development is promising, with the potential to provide more efficient and sustainable routes to complex molecules. nih.gov

Exploration of Novel Catalytic Systems

The reliance on precious metal catalysts, particularly palladium, in many cross-coupling reactions is a significant cost and sustainability concern. A major thrust of future research is the development of novel catalytic systems that are more economical and environmentally friendly.

Earth-Abundant Metal Catalysis

There is a growing interest in replacing precious metals like palladium with more earth-abundant and less toxic metals such as iron, copper, and nickel. nsf.gov These metals can often exhibit unique reactivity and offer a more sustainable approach to catalysis. For the synthesis of this compound, which is often prepared via Suzuki or similar cross-coupling reactions, the development of efficient catalysts based on earth-abundant metals is a key research goal. Nickel-catalyzed C-N coupling processes, for example, are becoming increasingly sophisticated and could be applied to the synthesis of derivatives of this compound. nsf.gov Similarly, copper-catalyzed reactions have shown great promise in C-N and C-O bond formation. nsf.gov

Ligand-Free or Supported Catalysis

The development of ligand-free catalytic systems is another important area of research. The phosphine (B1218219) ligands often required for palladium-catalyzed cross-coupling reactions can be expensive, air-sensitive, and difficult to separate from the final product. Ligand-free palladium-catalyzed Suzuki reactions have been successfully demonstrated for the synthesis of 2-aryl-substituted pyridines in aqueous media, offering a more practical and economical approach. researchgate.net

Supported catalysts, where the active metal is immobilized on a solid support such as activated carbon or metal oxides, also offer significant advantages. researchgate.netcapes.gov.br These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, which is both economically and environmentally beneficial. Research has shown that supported palladium catalysts can be highly active for Suzuki cross-coupling reactions. researchgate.netcapes.gov.br Future work will likely focus on developing robust and reusable supported catalysts for the synthesis of this compound.

Advanced Computational Tools for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. acs.orgresearchgate.net In the context of this compound, computational studies can provide valuable insights into its synthesis and reactivity.

DFT calculations can be used to elucidate the detailed mechanisms of catalytic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in a Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.netacs.org By understanding the energetic barriers of different reaction pathways, researchers can optimize reaction conditions, design more efficient catalysts, and even predict the feasibility of novel transformations. nih.gov For instance, computational studies can help in the design of new ligands for palladium or earth-abundant metal catalysts that would be particularly effective for the synthesis of this compound. researchgate.net Furthermore, computational models can be used to probe the interactions of this compound with biological targets, aiding in the design of new drug candidates. nih.govresearchgate.net The synergy between experimental and computational chemistry will be crucial in accelerating the discovery and development of new synthetic methods and applications for this compound.

Design and Synthesis of Novel Materials with Tailored Properties

Beyond prediction, the ultimate goal is the rational design and synthesis of materials where function is programmed into the molecular architecture. The unique electronic and structural features of this compound make it an attractive building block for this purpose.

The pyridine-fluorophenyl unit is a "privileged" scaffold in medicinal chemistry and materials science. acs.org The electron-deficient pyridine (B92270) ring and the electronegative fluorine atom can influence molecular packing, electronic energy levels, and intermolecular interactions. A key research direction is the incorporation of this motif into larger, more complex structures to create materials with unique functions. nih.gov

Future work could focus on using this compound as a monomer for polymerization. For example, Yamamoto or Suzuki polycondensation reactions could yield conjugated polymers. These polymers would feature the pyridine-fluorophenyl motif as a repeating unit, potentially leading to materials with high electron affinity for use as n-type semiconductors in organic electronics. Another advanced architecture could involve its use as a ligand to construct metal-organic frameworks (MOFs), where the nitrogen of the pyridine coordinates to a metal center, creating porous materials for gas storage or catalysis. acs.org

Modern materials science is moving towards multi-component systems where different materials are combined to achieve properties that exceed the sum of their parts. mdpi.com This "cocktail effect" is well-known in high-entropy alloys and is an emerging concept in organic functional materials. mdpi.comnih.gov

This compound could be a critical component in such systems. For instance, it could be co-deposited with other organic molecules to form a blended thin film for an organic solar cell, where one component acts as the electron donor and the derivative of our compound acts as the electron acceptor. In another approach, it could be used to functionalize nanoparticles or carbon nanotubes, creating a hybrid material that combines the properties of the inorganic core (e.g., conductivity, plasmonics) with the specific electronic or chemical recognition properties of the organic shell. youtube.com These multi-component systems offer a pathway to creating truly multifunctional materials for advanced applications. voxelmatters.com

In-depth Mechanistic Understanding of Site-Selective Functionalization

While cross-coupling reactions are widely used, their mechanisms can be extraordinarily complex, and a lack of deep understanding often hinders optimization. nih.gov Site-selective functionalization, particularly for heteroaromatic compounds like pyridine, remains a significant challenge. acs.orgresearchgate.net